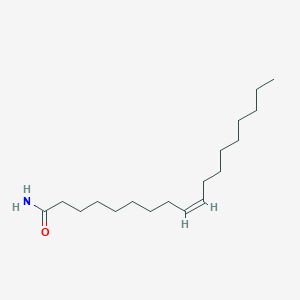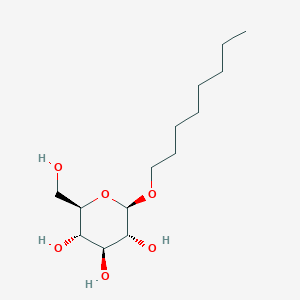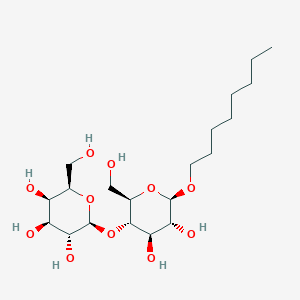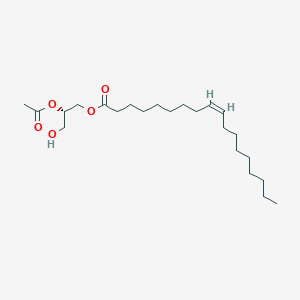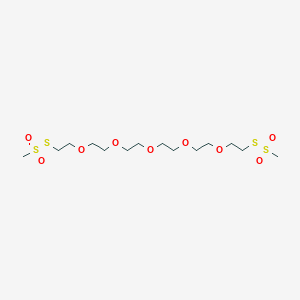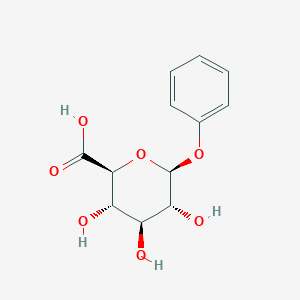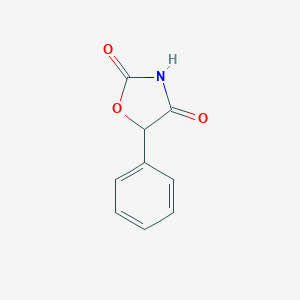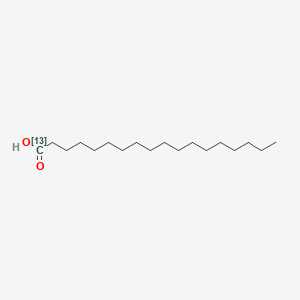
(113C)octadecanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid-1-13C is widely used in scientific research due to its stable isotope label. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and products, particularly in the field of stable isotope-labeled compounds
Safety and Hazards
Wirkmechanismus
Target of Action
Stearic acid-1-13C, also known as Octadecanoic acid-1-13C, is a long-chain dietary saturated fatty acid . It is a major component of many animal and vegetable fats and oils . The primary targets of Stearic acid-1-13C are the metabolic enzymes and proteases involved in the metabolism of fatty acids .
Mode of Action
Stearic acid-1-13C interacts with its targets by incorporating into the metabolic processes of the cell. As a stable isotope, it is used as a tracer for quantitation during the drug development process . It is incorporated into drug molecules, affecting their pharmacokinetic and metabolic profiles .
Biochemical Pathways
Stearic acid-1-13C is involved in the amino acids and short-chain fatty acid metabolism pathways . It is metabolized in the body, and its carbon atoms are incorporated into various biochemical pathways. This leads to the production of 13C-labeled metabolites, which can be detected and quantified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Stearic acid-1-13C are similar to those of the non-labeled compound. It is absorbed in the digestive tract, distributed throughout the body, metabolized in the liver and other tissues, and excreted in the urine and feces . The presence of the 13C label allows for the tracking and quantification of the compound’s pharmacokinetics .
Action Environment
The action, efficacy, and stability of Stearic acid-1-13C can be influenced by various environmental factors. These include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the individual’s metabolism
Biochemische Analyse
Biochemical Properties
Stearic Acid-1-13C plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme stearoyl-CoA desaturase, which catalyzes the conversion of stearate to oleate . This conversion is crucial in lipid metabolism and potentially in the treatment of obesity and related disorders .
Cellular Effects
Stearic Acid-1-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have neuroprotective effects against toxicity of oxygen/glucose deprivation or glutamate on rat cortical or hippocampal slices .
Molecular Mechanism
The molecular mechanism of Stearic Acid-1-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its neuroprotective effect may be mainly mediated by the activation of PPAR-γ .
Metabolic Pathways
Stearic Acid-1-13C is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. For instance, it is a substrate for the enzyme stearoyl-CoA desaturase in the monounsaturated fatty acid biosynthesis pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid-1-13C typically involves the incorporation of the carbon-13 isotope into the stearic acid molecule. One common method is the carboxylation of a long-chain alkyl halide with carbon-13 labeled carbon dioxide. The reaction conditions often include the use of a strong base like sodium hydroxide or potassium hydroxide to facilitate the carboxylation process .
Industrial Production Methods
Industrial production of Octadecanoic acid-1-13C follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the carbon-13 isotope and ensure its incorporation into the stearic acid molecule. The final product is then purified to achieve high purity levels, typically above 98% .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoic acid-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form octadecanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Octadecanol.
Substitution: Various substituted stearic acid derivatives depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearic acid-13C18: Another stable isotope-labeled variant of stearic acid with carbon-13 incorporated at the 18th carbon position.
Palmitic acid-1-13C: A similar compound with carbon-13 labeled at the first carbon position of palmitic acid.
Lauric acid-1-13C: A shorter-chain fatty acid with carbon-13 labeled at the first carbon position.
Uniqueness
Octadecanoic acid-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying the initial steps of metabolic pathways. Its long carbon chain also makes it suitable for studying lipid metabolism and interactions within biological membranes .
Eigenschaften
IUPAC Name |
(113C)octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-CPZJZEHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583512 | |
| Record name | (1-~13~C)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85541-42-0 | |
| Record name | (1-~13~C)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85541-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

